5-Hydroxy-3-(4-methoxy-3-methylphenyl)benzoic acid
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Overview
Description
5-Hydroxy-3-(4-methoxy-3-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O4 This compound is characterized by a benzoic acid core substituted with hydroxy, methoxy, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(4-methoxy-3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of organoboron reagents, palladium catalysts, and appropriate solvents under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(4-methoxy-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of 5-oxo-3-(4-methoxy-3-methylphenyl)benzoic acid.
Reduction: Formation of 5-hydroxy-3-(4-methoxy-3-methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-3-(4-methoxy-3-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-methoxy-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the methylphenyl group.
5-Hydroxy-3-(4-methylphenyl)benzoic acid: Similar structure but lacks the methoxy group.
3-Hydroxy-4-methoxybenzoic acid: Similar structure but with different substitution pattern.
Uniqueness
5-Hydroxy-3-(4-methoxy-3-methylphenyl)benzoic acid is unique due to the presence of both methoxy and methylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-5-(4-methoxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-5-10(3-4-14(9)19-2)11-6-12(15(17)18)8-13(16)7-11/h3-8,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMYXZRSBUHSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689992 |
Source
|
Record name | 5-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-61-6 |
Source
|
Record name | 5-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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